[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-10-1-2-11-12(7-10)18-13(15-11)16-5-3-9(8-17)4-6-16/h1-2,7,9,17H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJIOBWUKBRARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(S2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The target molecule comprises two primary structural motifs:
- A 6-fluoro-1,3-benzothiazole core.
- A piperidin-4-ylmethanol substituent at the benzothiazole's 2-position.
Disconnection Approaches
Two dominant retrosynthetic strategies emerge:
Route A:
- Disconnect at the C2–N bond of the benzothiazole, yielding:
- 2-Halo-6-fluoro-1,3-benzothiazole (electrophilic partner).
- Piperidin-4-ylmethanol (nucleophilic partner).
Route B:
- Disconnect at the benzothiazole's C2–S bond, requiring:
- Fluorinated aniline precursor with a pre-installed piperidine-methanol group.
- Sulfurization/cyclization reagents.
Detailed Synthesis Protocols
Route A: Coupling of 2-Chloro-6-fluoro-1,3-benzothiazole with Piperidin-4-ylmethanol
Synthesis of 2-Chloro-6-fluoro-1,3-benzothiazole
Step 1: Preparation of 2-Amino-6-fluorobenzenethiol
- React 2-nitro-6-fluoroaniline with hydrogen sulfide (H₂S) in ethanol at 50°C for 12 h.
- Yield: 78% (HPLC purity >95%).
Step 2: Cyclization to Benzothiazole
- Treat 2-amino-6-fluorobenzenethiol with thiophosgene (Cl₂C=S) in dichloromethane at 0°C.
- Reaction Conditions:
- Molar ratio 1:1.2 (amine:thiophosgene).
- Stir 2 h, then warm to room temperature.
- Yield: 85% (white crystalline solid).
| Parameter | Value |
|---|---|
| Melting Point | 112–114°C |
| IR (KBr) | 1560 cm⁻¹ (C=N), 1480 cm⁻¹ (C–F) |
Synthesis of Piperidin-4-ylmethanol
Step 1: Reduction of Ethyl Piperidine-4-carboxylate
- Reduce ethyl piperidine-4-carboxylate (10 mmol) with LiAlH₄ (30 mmol) in dry THF at 0°C.
- Reaction Time: 6 h.
- Yield: 92% (colorless liquid).
Step 2: Protection of Hydroxyl Group
- Protect the alcohol as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DMF.
- Yield: 95%.
Buchwald-Hartwig Amination Coupling
- React 2-chloro-6-fluoro-1,3-benzothiazole (1 equiv) with TBDMS-protected piperidin-4-ylmethanol (1.2 equiv) using:
- Reaction Time: 24 h.
- Deprotection: Remove TBDMS group with TBAF (1.5 equiv) in THF at 25°C.
| Parameter | Value |
|---|---|
| Overall Yield | 67% |
| HPLC Purity | 99.1% |
Route B: One-Pot Thiourea Cyclization
Synthesis of Thiourea Intermediate
- React 4-(hydroxymethyl)piperidine (1 equiv) with 2-fluoro-6-isothiocyanatoaniline (1.1 equiv) in ethanol at 60°C.
- Reaction Time: 8 h.
- Yield: 89% (yellow solid).
Oxidative Cyclization
- Treat thiourea intermediate with iodine (1.5 equiv) and K₂CO₃ (2 equiv) in DMF at 120°C.
- Mechanism: I₂-mediated dehydrogenation forms the benzothiazole ring.
- Reaction Time: 6 h.
- Yield: 76%.
| Characterization | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 4.50 (s, 1H), 3.60–3.55 (m, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.2 (C=N), 158.9 (C-F), 62.1 (CH₂OH) |
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 67% | 63% |
| Purity (HPLC) | 99.1% | 98.5% |
| Step Count | 5 | 3 |
| Key Advantage | High regioselectivity | Fewer protection steps |
| Limitation | Pd catalyst cost | I₂ handling hazards |
Reaction Optimization Insights
Solvent Effects on Cyclization (Route B)
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorine atom at the 6th position of the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a carbonyl compound.
- Introduction of the Piperidine Ring : Reaction with piperidine in the presence of a base.
- Attachment of the Methanol Group : Reductive amination using formaldehyde and a reducing agent.
Medicinal Chemistry
Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that benzothiazole derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against strains like Staphylococcus aureus and Escherichia coli.
Anticancer Activity : Research has shown that this compound can inhibit the growth of cancer cells. In vitro studies suggest it induces apoptosis in human cancer cell lines by disrupting critical signaling pathways involved in cell proliferation.
Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), relevant for treating neurodegenerative diseases like Alzheimer's.
Materials Science
Incorporation of this compound into polymer matrices can enhance thermal and mechanical properties, making it valuable for developing advanced materials.
Agricultural Applications
The compound has potential use as a pesticide or herbicide, contributing to crop protection from pests and diseases.
Study 1: Antimicrobial Efficacy
In a study evaluating antimicrobial activity, researchers synthesized several benzothiazole derivatives similar to this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.
Study 2: Anticancer Properties
A separate investigation focused on the anticancer activity revealed that certain benzothiazole derivatives could induce apoptosis in human cancer cell lines. Flow cytometry analysis showed increased sub-G1 populations in treated cells, confirming apoptotic events.
Mechanism of Action
The mechanism of action of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may be due to the inhibition of signaling pathways that promote cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Pharmacological Profiles
Pharmacodynamic and Pharmacokinetic Comparisons
(a) Enzyme Inhibition Profiles
- Acetylcholinesterase (AChE) Inhibition: Pejchal et al. synthesized 6-fluoro-benzothiazole derivatives with substituted phenyl ureas, showing micromolar-range AChE inhibition (e.g., IC₅₀ = 3.2 µM for select analogues) . However, this compound lacks direct AChE data but shares structural motifs with these inhibitors.
- NAAA Inhibition : ARN19702, a close analogue, exhibits potent NAAA inhibition (IC₅₀ = 12 nM) and oral efficacy in pain models, attributed to its piperazine and sulfonylphenyl groups . The hydroxymethyl group in the parent compound may enhance solubility but reduce metabolic stability compared to ARN19702’s sulfonyl group .
(b) Structural and Crystallographic Insights
- The crystal structure of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde reveals planar pyrazole and benzothiazole rings with π–π and C–H···π interactions stabilizing the lattice . In contrast, the piperidine-methanol moiety in the parent compound likely introduces conformational flexibility, favoring protein-ligand interactions in enzyme binding pockets.
Biological Activity
[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a benzothiazole derivative notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features a unique structure characterized by a fluorine atom at the 6th position of the benzothiazole ring, a piperidine ring, and a methanol group, which together contribute to its pharmacological potential.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2415631-31-9 |
| Molecular Formula | C₁₃H₁₅FN₂OS |
| Molecular Weight | 266.34 g/mol |
| InChI Key | TUJIOBWUKBRARK-UHFFFAOYSA-N |
The compound's synthesis typically involves forming the benzothiazole ring through cyclization, introducing the piperidine ring, and attaching the methanol group through reductive amination methods.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit bacterial growth effectively. For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes crucial for cell wall synthesis.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. The mechanism of action generally includes the inhibition of signaling pathways that promote cell proliferation. For example, docking studies have suggested that such compounds can bind to key enzymes involved in tumor growth and metastasis . In vitro studies have shown promising results in reducing cell viability in various cancer cell lines.
Enzyme Inhibition
The compound may also act as an inhibitor for several enzymes. For instance, it has been noted that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease activities, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of synthesized benzothiazole derivatives, researchers found that compounds with similar structural motifs to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the specific derivative tested.
Study 2: Anticancer Properties
A separate investigation focused on the anticancer activity of benzothiazole derivatives showed that certain compounds could induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell cycle changes and found that treated cells exhibited increased sub-G1 populations, indicating apoptotic events.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound can bind to target enzymes or receptors, inhibiting their function.
- Cell Signaling Pathway Interference : It may disrupt critical signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to cell death.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with fluorinated benzothiazole precursors. Key steps include:
- Condensation : Reacting 6-fluoro-1,3-benzothiazole derivatives with piperidine intermediates under controlled acidic or basic conditions (e.g., using Vilsmeier-Haack reagent for formylation) .
- Cyclization : Formation of the piperidin-4-yl-methanol moiety via reductive amination or nucleophilic substitution .
- Purification : Column chromatography (silica gel, methanol/ethyl acetate gradients) or recrystallization to isolate the product .
- Validation : Reaction progress monitored via TLC, and intermediates characterized by NMR .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer :
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and dihedral angles between the benzothiazole and piperidine rings (e.g., dihedral angles of 6.41–34.02° observed in related structures) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., fluorobenzothiazole protons at δ 7.8–8.2 ppm, hydroxymethyl protons at δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 281.1) .
Q. What analytical methods ensure purity and identity of the compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm for quantifying impurities (<0.5%) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 56.2%, H: 5.3%) .
- Karl Fischer titration : Measures residual water content (<0.1% w/w) .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Screen parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining >90% yield .
- Flow chemistry : Enhances reproducibility and scalability for multi-step reactions .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?
- Methodological Answer :
- Replicate assays : Test under standardized conditions (e.g., MIC assays using Staphylococcus aureus ATCC 25923 and HIV-1 protease inhibition assays) .
- Purity verification : Confirm absence of cytotoxic impurities (e.g., residual solvents or byproducts) via LC-MS .
- Stereochemical analysis : Assess enantiomeric purity (if applicable) using chiral HPLC or circular dichroism, as stereochemistry can drastically alter bioactivity .
Q. What is the role of the fluorine substituent in modulating bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Compare fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., IC values for HIV-1 protease). Fluorine enhances electronegativity and metabolic stability .
- Computational modeling : Density Functional Theory (DFT) calculations to evaluate fluorine’s impact on binding affinity to target proteins (e.g., ΔG binding differences >2 kcal/mol) .
Q. How to design derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Hydroxymethyl group modification : Introduce prodrug moieties (e.g., esterification for enhanced lipophilicity) or PEGylation for solubility .
- LogP optimization : Use shake-flask or HPLC-derived logP measurements to balance hydrophilicity (target logP 2–3 for blood-brain barrier penetration) .
- Metabolic stability assays : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
